molecular formula C11H14ClN3O2 B1345547 zinc;2-methoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride CAS No. 67801-08-5

zinc;2-methoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride

Cat. No.: B1345547
CAS No.: 67801-08-5
M. Wt: 255.70 g/mol
InChI Key: MCPCYRWSQKCNSZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

zinc;2-methoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride is a chemical compound with the molecular formula C11H14Cl4N3O2Zn. It is known for its use in various chemical reactions and applications, particularly in the field of organic synthesis. This compound is a diazonium salt, which is a class of organic compounds that contain a diazonium group (-N2+), making it highly reactive and useful in various chemical transformations .

Preparation Methods

The synthesis of zinc;2-methoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride typically involves the diazotization of 2-methoxy-4-(morpholin-4-yl)aniline. The process includes the following steps:

Industrial production methods may involve similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

zinc;2-methoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines, leading to the formation of substituted benzene derivatives.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds, which are often used as dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common reagents and conditions used in these reactions include acidic or basic media, reducing agents like sodium sulfite, and coupling partners like phenols and amines. Major products formed from these reactions include substituted benzene derivatives, azo compounds, and aniline derivatives.

Scientific Research Applications

zinc;2-methoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of zinc;2-methoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride primarily involves the reactivity of the diazonium group. The diazonium group is highly electrophilic, allowing it to undergo substitution and coupling reactions with various nucleophiles. The formation of azo compounds through coupling reactions involves the interaction of the diazonium group with electron-rich aromatic compounds, leading to the formation of a new nitrogen-nitrogen double bond .

Comparison with Similar Compounds

Similar compounds to zinc;2-methoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride include other diazonium salts such as:

  • 2-Methoxy-4-(morpholin-4-yl)benzenediazonium chloride
  • 2,5-Dibutoxy-4-(morpholin-4-yl)benzenediazonium tetrachlorozincate (2:1)
  • 2-Methoxy-4-(4-morpholinyl)benzenediazonium chloride

These compounds share similar reactivity due to the presence of the diazonium group but differ in their substituents and counterions, which can influence their solubility, stability, and specific applications .

Properties

CAS No.

67801-08-5

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.70 g/mol

IUPAC Name

2-methoxy-4-morpholin-4-ylbenzenediazonium;chloride

InChI

InChI=1S/C11H14N3O2.ClH/c1-15-11-8-9(2-3-10(11)13-12)14-4-6-16-7-5-14;/h2-3,8H,4-7H2,1H3;1H/q+1;/p-1

InChI Key

MCPCYRWSQKCNSZ-UHFFFAOYSA-M

SMILES

COC1=C(C=CC(=C1)N2CCOCC2)[N+]#N.COC1=C(C=CC(=C1)N2CCOCC2)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)[N+]#N.[Cl-]

67801-08-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.